N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule. This can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about the reactivity of the compound and its potential uses in chemical synthesis .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can provide information about how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Characterization
Pyrimidine derivatives, including sulfanylidene-substituted dihydropyrimidines, are often synthesized for their interesting chemical properties and potential applications in drug development and materials science. For example, the synthesis and characterization of similar compounds focus on their nonlinear optical properties, crystal growth, and structural evaluation, indicating their relevance in material science applications such as optoelectronic devices (A. Dhandapani et al., 2017).
Nonlinear Optical Properties
Compounds related to the specified chemical structure have been studied for their nonlinear optical (NLO) properties. These properties are critical for applications in photonics and optoelectronics, including laser technology, optical switching, and telecommunications. The crystal structure, intermolecular interactions, and electron density analyses of similar compounds contribute to their NLO behavior, suggesting potential research avenues for the compound (A. Dhandapani et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-5-27-18-10-7-16(8-11-18)20-19(15(4)23-22(28)25-20)21(26)24-17-9-6-13(2)14(3)12-17/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHVXQDOCBGDPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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